[1-(4-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride
Description
[1-(4-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride (CAS 1286274-15-4) is a piperidine-derived compound with a bromobenzyl substituent and a methanamine group. Its molecular formula is C₁₃H₂₁BrCl₂N₂, with a molecular weight of 356.13 g/mol . The dihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications as a building block or intermediate .
Properties
IUPAC Name |
[1-[(4-bromophenyl)methyl]piperidin-4-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2.2ClH/c14-13-3-1-12(2-4-13)10-16-7-5-11(9-15)6-8-16;;/h1-4,11H,5-10,15H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKUQIBSVSIEPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC=C(C=C2)Br.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride typically involves the reaction of 4-bromobenzyl chloride with piperidine under basic conditions to form the intermediate 1-(4-bromobenzyl)piperidine . This intermediate is then reacted with formaldehyde and ammonium chloride to yield the final product, which is subsequently converted to its dihydrochloride salt form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(4-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride can undergo oxidation reactions, typically using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products Formed:
Oxidation: Formation of corresponding or .
Reduction: Formation of or .
Substitution: Formation of substituted piperidines .
Scientific Research Applications
[1-(4-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride is a chemical compound with potential applications in chemistry, biology, medicine, and industry . Its structure includes a bromobenzyl group and a piperidine ring, each contributing to its reactivity and interactions with biological targets.
Key Chemical Reactions
The compound can undergo several types of chemical reactions:
- Substitution Reactions: The bromine atom in the benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
- Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
- Addition Reactions: The compound can undergo addition reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common reagents for these reactions include:
- Nucleophilic Substitution: Sodium hydroxide, potassium carbonate.
- Oxidation: Hydrogen peroxide, potassium permanganate.
- Reduction: Sodium borohydride, lithium aluminum hydride.
Chemistry
In chemistry, [1-(4-Bromobenzyl)piperidin-4-yl]methanamine is employed as a building block for synthesizing complex molecules.
Biology and Medicine
The compound is of interest in medicinal chemistry because its structural features suggest potential biological activity. The biological activity of this compound is hypothesized to involve several mechanisms:
- Hydrogen Bonding: The imidazole ring can act as a hydrogen bond donor or acceptor, facilitating interactions with proteins or nucleic acids.
- Hydrophobic Interactions: The bromobenzyl moiety may engage in hydrophobic interactions with nonpolar regions of biomolecules.
- Metal Ion Coordination: The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.
Industry
In the industrial sector, this compound can be used in developing new materials with specific properties, such as polymers and coatings. Its reactivity allows for the incorporation of various functional groups, making it a versatile intermediate in material science.
Acetylcholinesterase Inhibition
A series of 9-(1-(substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine derivatives, which share structural similarities with this compound, were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) . Some of these compounds showed moderate activity against AChE, with inhibitory percentages exceeding 10% at 100 μM, suggesting potential applications in treating Alzheimer's disease .
Histone Acetyltransferase (HAT) p300 Inhibition
Histone acetyltransferases (HATs) like p300 and CBP play roles in gene transcription by acetylating histone lysine sidechains . Inhibitors of HATs have been explored, with some containing piperidine moieties . While this compound was not directly tested, the research highlights the potential of piperidine-containing compounds in epigenetic regulation .
5-HT2A Receptor Agonists
Mechanism of Action
The mechanism of action of [1-(4-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride involves its interaction with neurotransmitter receptors in the brain. It is believed to modulate the activity of dopamine and serotonin receptors , thereby influencing neurotransmission and mood regulation . The compound may also affect ion channels and signal transduction pathways , contributing to its pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
[1-(4-Chlorobenzyl)piperidin-4-yl]methanamine Dihydrochloride
- CAS : 1286273-09-3
- Molecular Formula : C₁₃H₂₁Cl₂N₂
- Molecular Weight : 311.69 g/mol
- Key Differences :
1-(4-Chlorobenzyl)piperidin-4-amine Hydrochloride
- CAS : 1158497-67-6
- Molecular Formula : C₁₂H₁₈Cl₂N₂
- Molecular Weight : 277.20 g/mol
- Key Differences: Replaces the methanamine group with a primary amine directly on the piperidine ring.
Substituent-Modified Analogs
(1-Methylpiperidin-4-yl)methanamine Dihydrochloride
- CAS : 100911-49-7
- Molecular Formula : C₇H₁₈Cl₂N₂
- Molecular Weight : 201.14 g/mol
- Key Differences: Substitutes the bromobenzyl group with a methyl group, drastically reducing molecular weight and aromaticity.
[1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl]methanamine Dihydrochloride
- CAS : 2230807-46-0
- Molecular Formula : C₈H₁₇Cl₂N₅
- Molecular Weight : 254.2 g/mol
- Key Differences :
Cycloalkyl-Substituted Analog
[1-(Cyclopentylmethyl)piperidin-4-yl]methanamine Dihydrochloride
Comparative Data Table
Research Findings and Implications
- Halogen Effects : Bromine’s higher atomic weight and lipophilicity may enhance target affinity in hydrophobic binding pockets compared to chlorine .
- Aromatic vs. Non-Aromatic Substituents: Bromobenzyl and chlorobenzyl groups favor aromatic stacking interactions, whereas cycloalkyl or methyl groups prioritize steric or solubility properties .
- Safety Considerations : Piperidine derivatives generally require precautions against skin/eye irritation and respiratory exposure, as seen in analogs like 1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine .
Biological Activity
[1-(4-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, focusing on its mechanisms, efficacy, and applications in various therapeutic contexts.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 4-bromobenzyl group and a methanamine moiety. This unique structure is believed to contribute to its interaction with biological targets, influencing its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that compounds with similar structural motifs can inhibit key enzymes involved in cancer progression, such as Na+/K(+)-ATPase and histone acetyltransferases (HATs) like p300 . The inhibition of these enzymes can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Receptor Antagonism : The compound may act as an antagonist at certain receptor sites, potentially modulating neurotransmitter systems. For instance, derivatives of piperidine have been studied for their effects on acetylcholinesterase (AChE) inhibition, which is relevant in neurodegenerative diseases .
Biological Activity Data
A summary of the biological activity data for this compound and related compounds is presented in Table 1. The table includes IC50 values where applicable, indicating the concentration required to inhibit 50% of the target activity.
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| This compound | Na+/K(+)-ATPase | Not specified | Inhibitory effect on cancer cells |
| Thiophene-2-carbamide compound | p300 HAT | 8.6 | Moderate inhibition |
| 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone | Various cancer cell lines | ~10 | Growth inhibitory |
Case Studies
Several studies highlight the biological implications of compounds similar to this compound:
- Cancer Cell Line Studies : In vitro studies demonstrated that derivatives exhibiting structural similarities inhibited the growth of various human cancer cell lines, including glioma and breast cancer cells. For instance, a compound structurally related to [1-(4-Bromobenzyl)piperidin-4-yl]methanamine showed significant cytotoxicity against MCF-7 cells with an IC50 value comparable to known chemotherapeutics .
- Neuroprotective Effects : Research into AChE inhibitors has indicated that some piperidine derivatives exhibit neuroprotective effects by enhancing cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
- Antiviral Activity : Certain related compounds have been evaluated for their antiviral properties, particularly against Zika virus protease, demonstrating that structural modifications can enhance biological activity significantly .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [1-(4-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, bromobenzyl derivatives (e.g., 4-bromobenzyl chloride) can react with piperidin-4-ylmethanamine intermediates under basic conditions (e.g., K₂CO₃ in DMF). Reaction efficiency is improved by controlling stoichiometry (1:1.2 molar ratio of amine to bromobenzyl reagent) and temperature (60–80°C for 12–24 hours). Post-synthesis, dihydrochloride salt formation is achieved using HCl gas in anhydrous ethanol .
- Key parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) or LC-MS. Purify via recrystallization (ethanol/water) or column chromatography (C18 reverse-phase).
Q. How can researchers validate the purity and identity of this compound?
- Analytical techniques : Use HPLC with a mixed-mode column (e.g., Primesep 100) and isocratic elution (water/acetonitrile/sulphuric acid buffer, 85:10:5 v/v) at UV 200 nm . Confirm identity via ¹H/¹³C NMR (D₂O or DMSO-d₆): Key signals include δ 7.4–7.6 (aromatic protons from bromobenzyl), δ 3.2–3.5 (piperidine CH₂), and δ 2.8–3.0 (methanamine NH₂). Mass spectrometry (ESI+) should show [M+H]⁺ at m/z 311.1 (free base) and 343.0 (dihydrochloride).
Q. What are the critical storage conditions to ensure compound stability?
- Guidelines : Store in airtight, light-resistant containers at –20°C. The compound is hygroscopic; use desiccants (silica gel) to prevent hydrolysis. Avoid prolonged exposure to temperatures >25°C, which may degrade the dihydrochloride salt .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the bromobenzyl and piperidine moieties?
- Experimental design : Synthesize analogs with substitutions on the benzyl ring (e.g., 3-bromo, 2-chloro) or piperidine (e.g., N-methylation, sp³-to-sp² hybridization). Test in vitro against target receptors (e.g., σ-1 or dopamine receptors) using radioligand binding assays. Compare IC₅₀ values to establish electronic/steric effects .
- Data interpretation : A 10-fold decrease in affinity with 3-bromo substitution suggests the 4-bromo position is critical for receptor interaction. Piperidine N-methylation may reduce blood-brain barrier permeability, as seen in similar analogs .
Q. How should researchers resolve contradictions in reported solubility data (e.g., aqueous vs. DMSO solubility)?
- Methodology : Re-evaluate solubility using standardized protocols (e.g., shake-flask method at pH 7.4). For aqueous solubility, prepare saturated solutions in PBS, filter (0.22 µm), and quantify via UV spectrophotometry (λmax 254 nm). Compare with DMSO solubility (typically >50 mg/mL) to assess solvent-dependent discrepancies .
- Mitigation : Use co-solvents (e.g., 10% β-cyclodextrin) for in vivo studies if aqueous solubility is <1 mg/mL.
Q. What strategies are recommended for metabolite identification in pharmacokinetic studies?
- Approach : Administer the compound in rodent models and collect plasma/liver microsomes. Use LC-HRMS (Q-TOF) with positive/negative ionization to detect phase I (oxidation, deamination) and phase II (glucuronidation) metabolites. Compare fragmentation patterns with reference standards (e.g., exact mass 262.0388 for deaminated metabolites) .
- Validation : Synthesize proposed metabolites (e.g., 4-bromobenzylpiperidine) and confirm via NMR/MS.
Q. How can in vitro and in vivo toxicity profiles be systematically evaluated?
- In vitro : Perform MTT assays on HEK293 or HepG2 cells (IC₅₀ typically >100 µM for low cytotoxicity). Assess mitochondrial membrane potential (JC-1 staining) and ROS generation .
- In vivo : Conduct acute toxicity studies in mice (OECD 423). A dose >300 mg/kg (oral) with no mortality suggests low acute risk. For ecotoxicology, use Daphnia magna (48-hr EC₅₀) and algal growth inhibition tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
